molecular formula C12H16N2O4 B1599793 Tert-butyl methyl(3-nitrophenyl)carbamate CAS No. 528882-15-7

Tert-butyl methyl(3-nitrophenyl)carbamate

Cat. No.: B1599793
CAS No.: 528882-15-7
M. Wt: 252.27 g/mol
InChI Key: VILMFFGDPISPFQ-UHFFFAOYSA-N
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Description

Tert-butyl methyl(3-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O4 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a methyl group, and a nitrophenyl group attached to a carbamate moiety

Scientific Research Applications

Tert-butyl methyl(3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for Tert-butyl methyl(3-nitrophenyl)carbamate indicates that it should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols, and exposure . In case of contact, wash off with soap and plenty of water . If swallowed or inhaled, seek medical advice .

Future Directions

While specific future directions for Tert-butyl methyl(3-nitrophenyl)carbamate are not mentioned, the field of carbamate synthesis is advancing with new methods being developed . These include the use of nonmetallic regenerable reagents and CO2 capture agents for the direct conversion of low-concentration CO2 into carbamates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(3-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with methyl(3-nitrophenyl)amine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond . The reaction can be performed at room temperature, making it a convenient and efficient method for producing this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The carbamate moiety can be hydrolyzed to yield the corresponding amine and carbon dioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using strong acids or bases.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding amine derivative.

    Reduction: The major products are the corresponding amine and carbon dioxide.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

    Methyl carbamate: Another carbamate derivative with different functional groups.

    Phenyl carbamate: A compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

Tert-butyl methyl(3-nitrophenyl)carbamate is unique due to the presence of both a tert-butyl group and a nitrophenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-6-5-7-10(8-9)14(16)17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILMFFGDPISPFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468098
Record name TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

528882-15-7
Record name TERT-BUTYL METHYL(3-NITROPHENYL)CARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl(3-nitrophenyl)carbamate (6.0 g) in DMF (35 mL) in a 100 mL 3-neck RBF equipped with N2 Bubbler and thermo pocket was added NaH (1.21 g) portion wise and stirred 1.0 hr at room temperature. Methyl iodide (5.37 g in 15 mL DMF) was added dropwise to the reaction mixture at 0° C. The mixture was allowed to cool to room temperature and stirred for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (9:1) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. to give 6.0 g of tert-butyl methyl(3-nitrophenyl)carbamate 7. 1H NMR: DMSO-d6 (400 MHz): 1.43 (s, 9H), 3.26 (s, 3H), 7.62 (t, 1H, J=8.4), 7.77 (d, 1H, J=8), 8.00 (d, 1H, J=9.2), 8.18 (s, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
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Synthesis routes and methods II

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 2.1 g, 41.8 mmol) in DMF (80 mL) at 0° C. was added a solution of tert-butyl 3-nitrophenylcarbamate (18) (8.3 g, 34.9 mmol) in DMF (50 mL). The mixture was stirred at 0° C. for 0.5 hour before CH3I (4.9 mL, 52.35 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 2 hours, diluted with water (200 mL), and extracted with DCM (60 mL×3). The combined organic layer was washed with brine, dried over Na2SO4 and concentrated in vacuo to afford tert-butyl methyl(3-nitrophenyl)carbamate (19) 8.8 g as yellow solid (yield 100%). LC-MS (ESI): m/z (M+1) 253.
Name
Quantity
2.1 g
Type
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80 mL
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50 mL
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4.9 mL
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Reaction Step Three
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200 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl (3-nitrophenyl)carbamate (6.0 g) in DMF (35 mL) in a 100 mL 3-neck RBF equipped with N2 Bubbler and thermo pocket was added NaH (1.21 g) portion wise and stirred 1.0 hr at room temperature. Methyl iodide (5.37 g in 15 mL DMF) was added dropwise to the reaction mixture at 0° C. The mixture was allowed to cool to room temperature and stirred for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (9:1) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over sodium sulfate and concentrated completely under reduce pressure at 40° C. to give 6.0 g of tert-butyl methyl(3-nitrophenyl)carbamate 7. 1H NMR: DMSO-d6 (400 MHz): 1.43 (s, 9H), 3.26 (s, 3H), 7.62 (t, 1H, J=8.4), 7.77 (d, 1H, J=8), 8.00 (d, 1H, J=9.2), 8.18 (s, 1H).
Quantity
6 g
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reactant
Reaction Step One
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0 (± 1) mol
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35 mL
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15 mL
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hexane ethyl acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl methyl(3-nitrophenyl)carbamate
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Reactant of Route 3
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